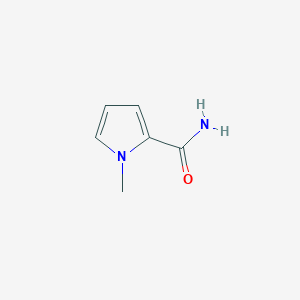
1-Methylpyrrole-2-carboxamide
Overview
Description
1-Methylpyrrole-2-carboxamide is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with a suitable carboxylating agent under controlled conditions. For example, the reaction of 1-methylpyrrole with carbon dioxide in the presence of a base can yield 1-methylpyrrole-2-carboxylic acid, which can then be converted to this compound through amidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methylpyrrole-2-carboxylic acid, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-Methylpyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 1-Methylpyrrole-2-carboxylic acid
- 1-Hydroxypyrrole-2-carboxamide
- 1-Methylpyrrole-2-carboxaldehyde
Comparison: 1-Methylpyrrole-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications.
Properties
IUPAC Name |
1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJBIGAZJFDVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368326 | |
| Record name | 1-methylpyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64230-41-7 | |
| Record name | 1-methylpyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structure of 1-methylpyrrole-2-carboxamide in biological systems?
A1: this compound serves as a key structural motif in the antibiotic netropsin. This compound exhibits antiviral, antifungal, and antibacterial activities []. Its ability to bind to specific DNA sequences stems from its structure. The molecule consists of this compound units linked by guanidinoacetamidino and amidinopropyl groups []. This unique arrangement allows netropsin to interact with the minor groove of DNA, particularly at A-T rich regions, without intercalating or unwinding the DNA double helix []. This interaction ultimately interferes with DNA replication and transcription processes, leading to its biological activity.
Q2: How does this compound contribute to the binding of netropsin to DNA?
A2: While the specific roles of individual this compound units within netropsin's binding haven't been extensively studied in these papers, their presence is crucial. Research suggests that netropsin binds to the minor groove of DNA primarily through interactions with the edges of base pairs, rather than by intercalating between them []. The amide groups within this compound likely participate in hydrogen bonding with DNA bases, contributing to the overall stability of the netropsin-DNA complex. Furthermore, the planar, aromatic nature of the pyrrole ring may facilitate van der Waals interactions with the DNA helix, further enhancing binding affinity.
Q3: Are there efficient synthetic methods available for incorporating this compound into larger molecules?
A3: Yes, the research highlights a convenient and efficient method for incorporating this compound into larger structures []. This method utilizes a thermal rearrangement of specifically designed thiophene or selenophene carbonyl azides in the presence of 1-methylpyrrole []. This reaction results in the formation of N-(2-heteroaryl)-1-methylpyrrole-2-carboxamides, effectively linking the this compound moiety to another heteroaryl group through an amide bond []. This approach offers a potential pathway for synthesizing analogs of netropsin or other compounds containing this important structural motif.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)
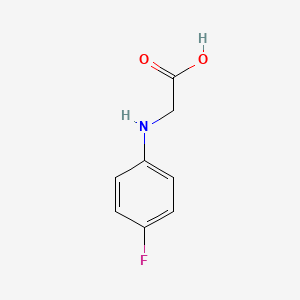
![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)

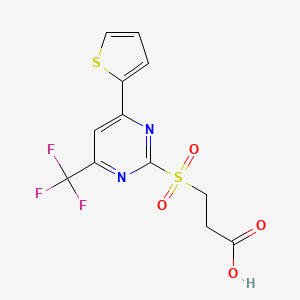
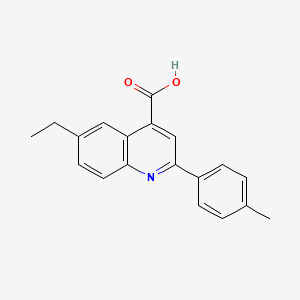
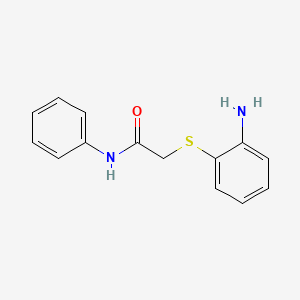
![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

